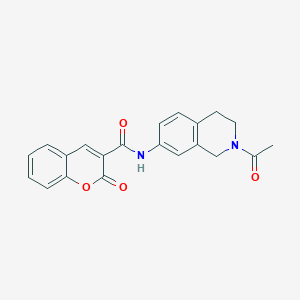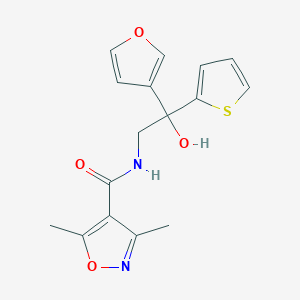![molecular formula C19H12ClFN4O2S B2719625 2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)-4-pyrimidinol CAS No. 946235-98-9](/img/structure/B2719625.png)
2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)-4-pyrimidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)-4-pyrimidinol” is a complex organic molecule. It contains several functional groups including a 1,2,4-oxadiazole ring, a pyrimidinol ring, and two phenyl rings, one of which is substituted with a chlorine atom and the other with a fluorine atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Unfortunately, without specific data or a crystallographic study, it’s difficult to provide a detailed analysis of the molecular structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors like its molecular structure, the nature of its functional groups, and its stereochemistry. These could include properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Polyimide Synthesis : A study by Tapaswi et al. (2015) explored the synthesis of transparent polyimides (PIs) using derivatives including 2,2'-Bis(thiophenyl)benzidine and 2,2'-bis(4-chlorothiophenyl)benzidine. These PIs showed high refractive indices and small birefringences, indicating potential use in high-performance optical materials (Tapaswi et al., 2015).
Crystal Structure Analysis : Research by Kang et al. (2015) on a related compound, nuarimol, revealed insights into its crystal structure. The study detailed the dihedral angles between the planes of the pyrimidine ring and the chlorophenyl and fluorophenyl rings. These structural insights are crucial for understanding the physical and chemical properties of similar compounds (Kang et al., 2015).
Antibacterial Properties : Siddiqui et al. (2014) synthesized N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, which demonstrated potential as antibacterial agents against both gram-negative and gram-positive bacteria. This study highlights the potential of such compounds in developing new antibacterial drugs (Siddiqui et al., 2014).
Thiazolopyrimidine Derivatives : A study by Selvam et al. (2012) synthesized thiazolopyrimidine derivatives, including compounds with a 4-chlorophenyl group. These compounds showed significant antinociceptive and anti-inflammatory activities, indicating their potential use in pain and inflammation management (Selvam et al., 2012).
Antifolate Inhibitors : Gangjee et al. (1996) synthesized 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines as nonclassical antifolate inhibitors of thymidylate synthase. These compounds showed potential as antitumor and antibacterial agents. The study provides valuable insights into the use of such compounds in cancer therapy (Gangjee et al., 1996).
Antimicrobial and Anticancer Agents : Research by Hafez et al. (2016) involved the synthesis of novel pyrazole derivatives with oxa/thiadiazolyl and pyrazolyl moieties and pyrazolo[4,3-d]-pyrimidine derivatives. These compounds exhibited promising antimicrobial and anticancer activities, suggesting their potential use in therapeutic applications (Hafez et al., 2016).
Future Directions
properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-(4-fluorophenyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClFN4O2S/c20-13-5-1-12(2-6-13)18-24-17(27-25-18)10-28-19-22-15(9-16(26)23-19)11-3-7-14(21)8-4-11/h1-9H,10H2,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUENTJCHIPICGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)NC(=N2)SCC3=NC(=NO3)C4=CC=C(C=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-(4-fluorophenyl)pyrimidin-4-OL | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

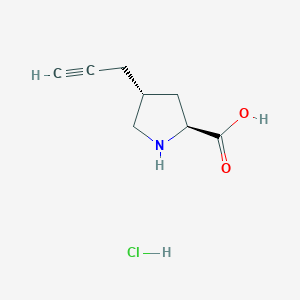
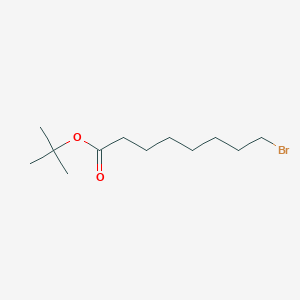
![3-(3-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)quinazolin-4(3H)-one](/img/structure/B2719545.png)
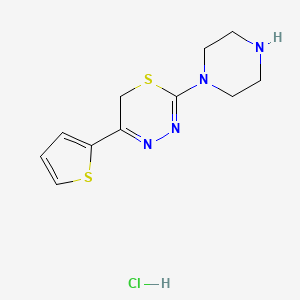
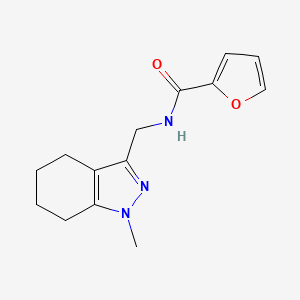
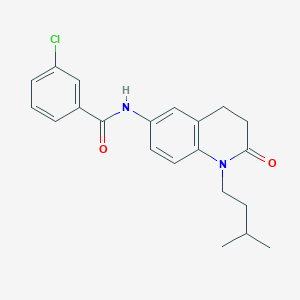
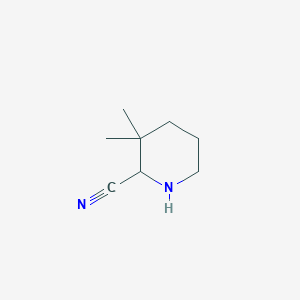
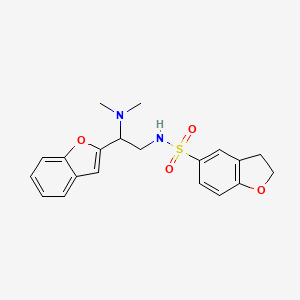
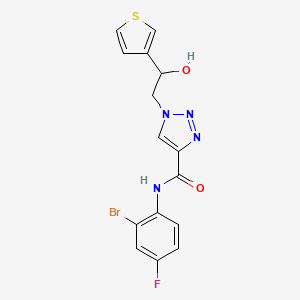
![7-(4-bromophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2719557.png)
![(3aR,6aR)-3a-(trifluoromethyl)-octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B2719558.png)
![Methyl 4-({[(4-chlorophenyl)methyl]carbamoyl}methoxy)-6-methoxyquinoline-2-carboxylate](/img/structure/B2719561.png)
